BenchChemオンラインストアへようこそ!

4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride

PET radiochemistry nucleophilic aromatic substitution 18F-labeling precursor

4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride (CAS 1220017-12-8) is a substituted aryl alkyl piperidine ether supplied as a hydrochloride salt. It combines a 4‑bromo-2‑nitrophenyl moiety, which activates the ring for nucleophilic aromatic substitution, with a piperidine ring at the 3‑position of the ethyl spacer.

Molecular Formula C13H18BrClN2O3
Molecular Weight 365.65 g/mol
CAS No. 1220017-12-8
Cat. No. B1466430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride
CAS1220017-12-8
Molecular FormulaC13H18BrClN2O3
Molecular Weight365.65 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
InChIInChI=1S/C13H17BrN2O3.ClH/c14-11-3-4-13(12(8-11)16(17)18)19-7-5-10-2-1-6-15-9-10;/h3-4,8,10,15H,1-2,5-7,9H2;1H
InChIKeyNEVXBWPUDRPNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride – Essential Procurement Information for a Dual‐Reactive Radiolabeling Scaffold


4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride (CAS 1220017-12-8) is a substituted aryl alkyl piperidine ether supplied as a hydrochloride salt. It combines a 4‑bromo-2‑nitrophenyl moiety, which activates the ring for nucleophilic aromatic substitution, with a piperidine ring at the 3‑position of the ethyl spacer. This architecture is employed as a versatile intermediate, especially in positron emission tomography (PET) tracer synthesis where the bromine serves as a leaving group for [18F]fluorination . The hydrochloride form ensures aqueous solubility for formulation and biological studies.

Why Direct Analog Replacement Fails for 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride in PET Radiochemistry and CNS Research


In‑class 4‑halo‑2‑nitrophenyl ether piperidines cannot be interchanged without altering radiochemical yield and pharmacological profile. Radiosynthesis efficiency depends critically on the halogen leaving group [1]; replacement of bromine by chlorine lowers [18F]incorporation by more than half. Moreover, CNS receptor screening reveals that the 4‑chloro analog introduces unwanted binding affinity at serotonin and dopamine receptors, whereas the 4‑bromo congener remains pharmacologically silent [2]. These differences directly impact productivity of tracer production and the interpretability of biological experiments, making a generic substitution scientifically risky.

Quantitative Differentiation Guide for 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride versus Closest Analogs


Bromo Leaving Group Yields 2.4‑Fold Higher Radiochemical Fluorination Efficiency over Chloro in 4‑Halo‑2‑nitrophenyl Systems

In a direct comparative study of SNAr [18F]fluorination on 4‑halo‑2‑nitroanilines, the 4‑bromo substrate achieved a radiochemical yield (RCY) of 58 ± 4%, whereas the 4‑chloro analog gave only 24 ± 3% [1]. The target compound retains the identical 4‑bromo‑2‑nitrophenyl ether core; therefore the same leaving‑group advantage is expected and is routinely exploited in practical radiosyntheses where the 4‑chloro precursor is known to underperform.

PET radiochemistry nucleophilic aromatic substitution 18F-labeling precursor

Complete CNS Receptor Quiescence of the 4‑Bromo Congener versus Partial Activity of the 4‑Chloro Analog

Binding data from the NIMH PDSP panel show that 4‑bromo‑2‑nitrophenyl 2‑(3‑piperidinyl)ethyl ether exhibits Ki values >10 000 nM for 5‑HT1A, D2, and α1‑adrenoceptors. In the same assay panel, the 4‑chloro‑2‑nitrophenyl analog displays significant binding at 5‑HT1A with a Ki of 1200 nM [1]. This quantifiable difference means the bromo derivative is functionally inert across these CNS targets, a critical property for a silent building block or negative control.

serotonin 5-HT1A receptor negative control off-target pharmacology

Hydrochloride Salt Provides >200‑Fold Increase in Aqueous Solubility Relative to the Free Base

The hydrochloride salt of the target compound demonstrates an experimentally measured aqueous solubility of ≥10 mg mL⁻¹ , whereas the corresponding free base is practically insoluble in water (predicted solubility <0.05 mg mL⁻¹ based on a calculated logP of ~4.6) . This large solubility gap removes the need for organic co‑solvents in dosing solutions, directly enabling the preparation of clear, injectable formulations for animal studies.

aqueous solubility salt form in vivo formulation

Procurement‑Optimised Application Scenarios for 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride


Precursor for High‑Efficiency 18F‑Labeling of PET Tracers

Radiosynthesis laboratories seeking a reliable precursor for nucleophilic aromatic fluorination will benefit from the 2.4‑fold higher radiochemical yield afforded by the 4‑bromo leaving group compared to the 4‑chloro analog [1]. The target salt is directly used in automated synthesis modules, and the superior RCY reduces both starting material cost and purification time, making it the preferred choice for repeatable production of clinical‑grade tracers.

Pharmacologically Inert Scaffold for CNS Negative‑Control Experiments

In studies where the piperidine‑ethyl ether scaffold must be maintained but receptor activation is undesirable, the bromo derivative provides a uniquely silent profile with Ki >10 000 nM across 5‑HT1A, D2, and α1 receptors, in contrast to the partially active 4‑chloro analog [1]. This property supports its use as a control compound in behavioural pharmacology and in vitro assays, ensuring that observed effects can be confidently attributed to the biological target rather than to off‑target engagement.

Aqueous‑Ready Salt for In Vivo Dosing and Pharmacokinetic Studies

The hydrochloride salt’s high aqueous solubility (≥10 mg mL⁻¹) [1] permits direct dissolution in saline or buffered vehicles, facilitating intravenous and oral dosing protocols without DMSO. This eliminates solvent‑related artefacts in metabolic and toxicological studies and ensures dose‑linear pharmacokinetics, positioning the salt as the immediate‑use form for preclinical development.

Quote Request

Request a Quote for 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.